molecular formula C12H4F14O2S B15398165 4-Fluorophenyl perfluorohexyl sulfone CAS No. 149652-30-2

4-Fluorophenyl perfluorohexyl sulfone

Cat. No.: B15398165
CAS No.: 149652-30-2
M. Wt: 478.20 g/mol
InChI Key: OYNKCDZLXSAORO-UHFFFAOYSA-N
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Description

4-Fluorophenyl perfluorohexyl sulfone is a fluorinated sulfone compound characterized by a perfluorohexyl chain (-C₆F₁₃) and a 4-fluorophenyl group attached to a sulfone moiety.

Properties

CAS No.

149652-30-2

Molecular Formula

C12H4F14O2S

Molecular Weight

478.20 g/mol

IUPAC Name

1-fluoro-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)benzene

InChI

InChI=1S/C12H4F14O2S/c13-5-1-3-6(4-2-5)29(27,28)12(25,26)10(20,21)8(16,17)7(14,15)9(18,19)11(22,23)24/h1-4H

InChI Key

OYNKCDZLXSAORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties and applications of 4-fluorophenyl sulfones with varying substituents, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point Key Applications References
4-Fluorophenyl methyl sulfone C₇H₇FO₂S 174.19 Not reported Intermediate in organic synthesis; used in pharmaceuticals and agrochemicals
4-Fluorophenyl-p-tolylsulfone C₁₃H₁₁FO₂S 266.29 Not reported Research chemical; potential use in polymer modification or specialty surfactants
Bis(4-fluorophenyl) sulfone C₁₂H₈F₂O₂S 254.25 98–100°C Substitution reactions with amines; precursor for high-performance polymers
2-Chloroethyl 4-fluorophenyl sulfone C₈H₈ClFO₂S 216.67 Not reported Reactive intermediate in crosslinking or functionalization processes

Structural and Functional Differences

  • Perfluoroalkyl vs. Aryl/Methyl Substituents: Compounds like bis(4-fluorophenyl) sulfone exhibit higher thermal stability (melting point ~100°C) due to symmetric aromatic groups, whereas methyl or chloroethyl substituents reduce symmetry and may lower thermal resistance . Perfluorohexyl chains (hypothetically in 4-fluorophenyl perfluorohexyl sulfone) would enhance hydrophobicity and chemical inertness compared to non-fluorinated analogs, aligning with trends observed in PFOS alternatives .
  • Environmental Impact: Perfluorinated compounds like PFOS are restricted under the Stockholm Convention due to persistence and toxicity. Shorter-chain perfluorohexyl derivatives are considered less bioaccumulative but still require rigorous assessment . Non-fluorinated alternatives (e.g., siloxanes or sulfosuccinates) face performance limitations in high-temperature applications .

Performance in Proton Exchange Membranes (PEMs)

Bis(4-fluorophenyl) sulfone derivatives could serve as monomers for sulfonated poly(ether sulfone) membranes, offering superior oxidative stability compared to polystyrene-based systems . Methanol crossover, a key issue in direct methanol fuel cells (DMFCs), is mitigated by thicker or modified sulfone-based membranes, as seen in Nafion analogs .

Regulatory and Commercial Status

  • Commercial Brands: Fluorinated surfactants like Capstone® and Zonyl® dominate markets, but shifts toward non-fluorinated options (e.g., Polyfox®) are ongoing .

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